![molecular formula C37H62N2O29 B14419358 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose CAS No. 84280-28-4](/img/structure/B14419358.png)

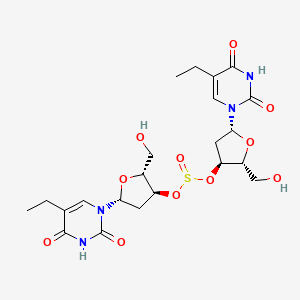

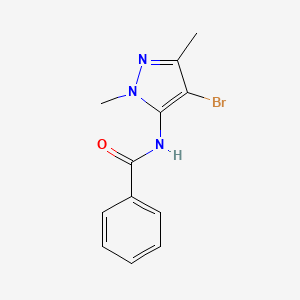

5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Streptococcal polysaccharide Ia group B is a capsular polysaccharide found in Group B Streptococcus (Streptococcus agalactiae). This Gram-positive bacterium is a significant pathogen, particularly in neonates, causing severe infections such as sepsis, meningitis, and pneumonia . The capsular polysaccharide is a key virulence factor, aiding the bacterium in evading the host immune system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

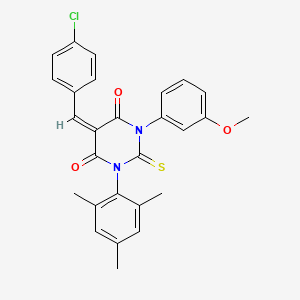

The chemical synthesis of the repeating unit of Streptococcal polysaccharide Ia group B involves complex glycosylation strategies. One method utilizes on-site elongation and dual glycosylation to construct sialotrisaccharide branches based on a hexasaccharide containing adjacent 3,4-di-branched galactose units . Another approach employs a convergent [2 + 3] glycosylation strategy, using a sialo-disaccharide as the donor and a branched trisaccharide as the acceptor .

Industrial Production Methods

Industrial production of Streptococcal polysaccharide Ia group B typically involves the cultivation of Streptococcus agalactiae under controlled conditions. The capsular polysaccharide is then extracted and purified using various biochemical techniques .

Análisis De Reacciones Químicas

Types of Reactions

Streptococcal polysaccharide Ia group B undergoes several types of chemical reactions, including glycosylation and oxidation. The glycosylation reactions are crucial for constructing the polysaccharide’s complex structure .

Common Reagents and Conditions

Common reagents used in the synthesis of Streptococcal polysaccharide Ia group B include glycosyl donors and acceptors, along with catalysts such as trifluoromethanesulfonic acid (TfOH) for glycosylation reactions . Oxidation reactions may involve reagents like sodium periodate.

Major Products

The major products of these reactions are the repeating units of the capsular polysaccharide, which can be further elaborated for use in vaccines and other applications .

Aplicaciones Científicas De Investigación

Streptococcal polysaccharide Ia group B has numerous scientific research applications:

Vaccine Development: It is a key component in the development of glycoconjugate vaccines aimed at preventing Group B Streptococcus infections.

Immunological Studies: The polysaccharide is used to study immune responses and the development of protective antibodies.

Pathogenesis Research: It helps in understanding the mechanisms of bacterial virulence and host-pathogen interactions.

Mecanismo De Acción

The capsular polysaccharide of Streptococcal polysaccharide Ia group B acts as a virulence factor by inhibiting complement opsonization and phagocytic killing. It achieves this by mimicking host antigens and interacting with sialic acid-binding immunoglobulin-type lectins (Siglecs), thereby modulating the host immune response .

Comparación Con Compuestos Similares

Similar Compounds

Streptococcal polysaccharide Ib group B: Structurally similar but antigenically distinct, differing only by a single glycosidic linkage.

Other Group B Streptococcal Polysaccharides: Including serotypes II-IX, each with unique chemical structures and antigenic properties.

Uniqueness

Streptococcal polysaccharide Ia group B is unique due to its specific glycosidic linkages and sialic acid content, which play crucial roles in its immunogenicity and ability to evade the host immune system .

Propiedades

Número CAS |

84280-28-4 |

|---|---|

Fórmula molecular |

C37H62N2O29 |

Peso molecular |

998.9 g/mol |

Nombre IUPAC |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-30-21(51)14(6-42)62-35(26(30)56)64-27-15(7-43)63-33(18(22(27)52)39-10(2)46)66-31-25(55)32(57)60-16(8-44)28(31)65-34-24(54)23(53)20(50)13(5-41)61-34/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22+,23-,24+,25+,26+,27+,28-,29+,30-,31+,32+,33-,34-,35-,37-/m0/s1 |

Clave InChI |

JTFSWAXKFBZNJE-IXANPYFWSA-N |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H]([C@@H](O[C@@H]([C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)O)O)CO)CO)O)O |

SMILES canónico |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)CO)CO)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)

![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)

![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)

![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)